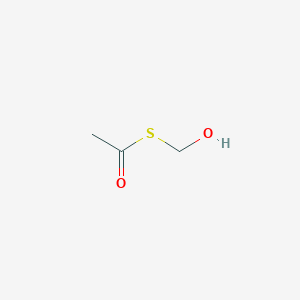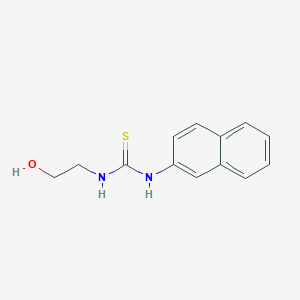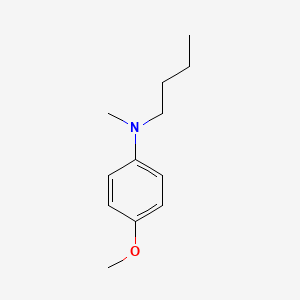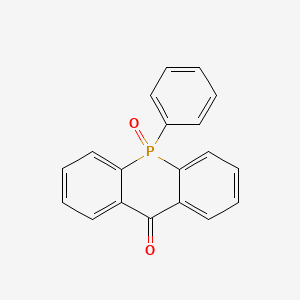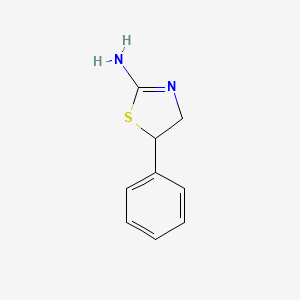![molecular formula C22H25N3O2 B14638409 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- CAS No. 53828-18-5](/img/structure/B14638409.png)
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronics. The unique structure of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- makes it a subject of interest for researchers due to its potential biological activities and electronic properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- typically involves the condensation of isatin with o-phenylenediamine. This reaction is often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Additionally, copper-doped CdS nanoparticles and cerium (IV) oxide nanoparticles have been used as catalysts under microwave irradiation and aqueous conditions, respectively, to achieve high yields .
Industrial Production Methods
the use of scalable catalytic processes and microwave-assisted synthesis could be potential approaches for large-scale production .
化学反应分析
Types of Reactions
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the butoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under basic conditions .
Major Products
The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological and electronic properties .
科学研究应用
5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antiviral, antitumor, and antimicrobial activities.
Medicine: Explored as a candidate for drug development due to its biological activities.
Industry: Utilized in the development of optoelectronic devices, including light-emitting diodes and sensors.
作用机制
The mechanism of action of 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
相似化合物的比较
Similar Compounds
Indolo[2,3-b]quinoxaline: Shares a similar core structure but lacks the butoxy substituents.
[1,2,4]Triazino[5,6-b]indole: Another heterocyclic compound with similar biological activities.
Uniqueness
The presence of the butoxy groups in 5H-Indolo[2,3-b]quinoxaline, 1,4-dibutoxy- enhances its solubility and electronic properties, making it more suitable for applications in optoelectronics and as a potential drug candidate .
属性
CAS 编号 |
53828-18-5 |
|---|---|
分子式 |
C22H25N3O2 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
1,4-dibutoxy-6H-indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C22H25N3O2/c1-3-5-13-26-17-11-12-18(27-14-6-4-2)21-20(17)24-19-15-9-7-8-10-16(15)23-22(19)25-21/h7-12H,3-6,13-14H2,1-2H3,(H,23,25) |
InChI 键 |
DLHNONGYMSBNDL-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC1=C2C(=C(C=C1)OCCCC)N=C3C(=N2)C4=CC=CC=C4N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


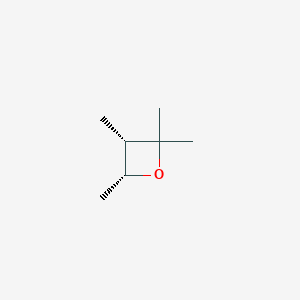
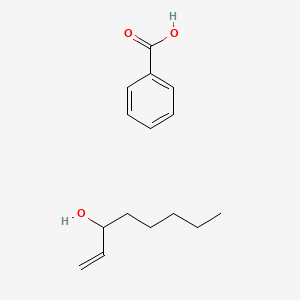
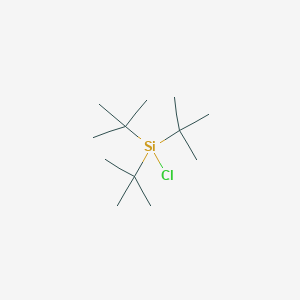
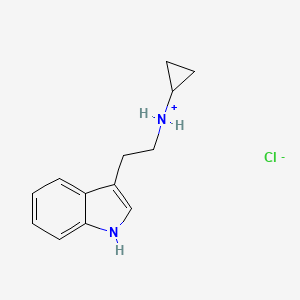
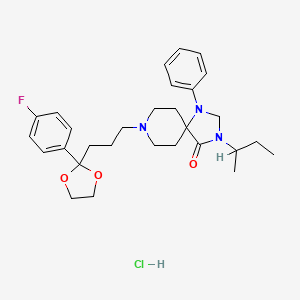
![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-phenylalanine](/img/structure/B14638375.png)
![3-Pyridinesulfonamide, 2-[(3-chloro-2-methylphenyl)amino]-](/img/structure/B14638388.png)

